neurocan

Brain Development Extracellular Matrix Proteoglycan

Neurocan, CAS 148684-98-4, is a central nervous system (CNS)-specific chondroitin sulfate proteoglycan (CSPG) belonging to the lectican family, which also includes aggrecan, versican, and brevican. Its core protein (~220 kDa) contains an N-terminal hyaluronan-binding domain and a C-terminal C-type lectin domain, features it shares with other lecticans, but its expression is largely restricted to neural tissues.

Molecular Formula C7H9NO
Molecular Weight 0
CAS No. 148684-98-4
Cat. No. B1175180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneurocan
CAS148684-98-4
Molecular FormulaC7H9NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurocan (CAS 148684-98-4): A CNS-Specific Lectican CSPG for Developmental and Plasticity Research


Neurocan, CAS 148684-98-4, is a central nervous system (CNS)-specific chondroitin sulfate proteoglycan (CSPG) belonging to the lectican family, which also includes aggrecan, versican, and brevican [1]. Its core protein (~220 kDa) contains an N-terminal hyaluronan-binding domain and a C-terminal C-type lectin domain, features it shares with other lecticans, but its expression is largely restricted to neural tissues [2]. Neurocan is a key component of the brain extracellular matrix (ECM) and perineuronal nets (PNNs), where it functions to modulate neurite outgrowth, synaptic signaling, and plasticity [3]. Unlike its closely related analog, phosphacan, which is an astroglial product, neurocan is synthesized primarily by neurons [4].

Why Neurocan (CAS 148684-98-4) Cannot Be Replaced by Aggrecan, Versican, or Brevican in CNS Studies


While all four lecticans (neurocan, aggrecan, versican, brevican) share a common domain architecture and are present in the brain ECM, they exhibit quantitatively distinct temporal expression profiles, tissue distributions, and functional roles. A direct slot-blot radioimmunoassay quantitation in developing rat brain revealed that aggrecan levels increase steadily up to 5 months (18-fold over embryonic day 14), brevican increases 14-fold from neonatal to adult stages, while neurocan peaks in the early postnatal period and then declines, a pattern opposite to that of aggrecan and brevican [1]. Furthermore, neurocan binds to heparin, a property not shared by brevican [2], and neurocan, unlike versican and brevican, is expressed by reactive astrocytes in the chronic glial scar after CNS injury [3]. These distinct spatiotemporal and functional profiles underscore that generic substitution with another lectican cannot replicate neurocan's specific biological context.

Quantitative Differentiation of Neurocan (CAS 148684-98-4) Against Closest Analogs


Temporal Expression Profile: Neurocan Peaks Postnatally, Unlike Aggrecan and Brevican

In a direct slot-blot radioimmunoassay of developing rat brain (E14 to 8 months), neurocan (both N- and C-terminal fragments) increased during embryogenesis, peaked in the early postnatal period, and then declined. In contrast, aggrecan concentration increased steadily to an adult level 18-fold higher than at E14, and brevican increased 14-fold from neonatal to adult levels [1]. Versican isoforms exhibited divergent patterns, with α-domain isoforms decreasing ~50% between 1-2 weeks postnatal before increasing, and β-domain isoforms decreasing >90% after birth [1]. This unique temporal peak distinguishes neurocan from all other lecticans.

Brain Development Extracellular Matrix Proteoglycan

Heparin-Binding Capacity: Neurocan Binds Heparin, Brevican Does Not

Interaction studies using mouse brain proteoglycans demonstrated that neurocan, but not brevican, was retained on a heparin affinity matrix. Furthermore, a recombinantly produced C-terminal fragment of neurocan also bound to heparin, confirming the binding site is within this domain [1]. This is a clear functional differentiation between two closely related CNS-specific lecticans.

Ligand Interaction Proteoglycan Affinity Chromatography

Cellular Origin: Neuronal Neurocan vs. Astroglial Phosphacan

In situ hybridization histochemistry on embryonic and postnatal rat brain and spinal cord revealed that neurocan mRNA is expressed by neurons (e.g., cerebellar granule cells, Purkinje cells, hippocampal neurons). In contrast, phosphacan mRNA was detected only in astroglia (e.g., Golgi epithelial cells of the cerebellum) [1]. This fundamental difference in cellular origin means these two proteoglycans cannot be substituted in studies of neuron-specific ECM contributions.

Neurobiology Proteoglycan Cell Type Specificity

Binding Mechanism to TAG-1: Neurocan's Interaction is Chondroitinase-Resistant

Neurocan and phosphacan both bind the neural cell adhesion molecule TAG-1/axonin-1 with high affinity (Kd = 0.3 nM and 0.04 nM, respectively). However, treatment with chondroitinase decreased phosphacan binding by ~70% but did not affect neurocan binding [1]. This indicates that neurocan's interaction with TAG-1 is mediated by its core protein, while phosphacan relies heavily on its chondroitin sulfate chains. This mechanistic difference is critical for studies focusing on protein-protein versus protein-carbohydrate interactions in the CNS.

Cell Adhesion Proteoglycan Ligand Binding

Neurite Outgrowth Inhibition: Neurocan and Phosphacan Inhibit RGC Outgrowth

In an in vitro assay using purified postnatal rat retinal ganglion cells (RGCs), both neurocan and phosphacan inhibited neurite outgrowth compared to poly-L-lysine (PLL)-conditioned plates at 48 and 72 hours post-seeding [1]. While both are inhibitory, the study highlights that the core proteins of both proteoglycans are responsible for the effect, as chondroitinase digestion did not abolish inhibition [1]. This confirms neurocan's role as an inhibitory substrate, a property shared with phosphacan but distinct from permissive substrates.

Neurite Outgrowth Retinal Ganglion Cells Inhibition

High-Value Application Scenarios for Neurocan (CAS 148684-98-4) Based on Differential Evidence


Modeling Early Postnatal CNS Extracellular Matrix Dynamics

Neurocan's unique temporal peak in the early postnatal period, as quantified by Milev et al. (1998), makes it the ideal candidate for in vitro or in vivo studies focused on developmental ECM remodeling [1]. Unlike aggrecan or brevican, which steadily increase, neurocan provides a window into the transient ECM environment critical for axon guidance and synapse formation. Procurement of neurocan for these studies ensures biological relevance.

Investigating Heparin-Binding Growth Factor Signaling in Neurons

As demonstrated by Feng et al. (2000), neurocan's capacity to bind heparin (unlike brevican) positions it as the lectican of choice for studies examining the ECM sequestration and presentation of heparin-binding growth factors like FGF-2 and HB-GAM [2]. Using neurocan allows researchers to accurately model the neural ECM's role in regulating growth factor bioavailability.

Neuron-Specific ECM Studies and Co-Culture Systems

The distinct neuronal origin of neurocan, in contrast to the astroglial origin of phosphacan (Engel et al., 1996), is paramount for experiments aiming to isolate neuron-derived ECM contributions [3]. This is particularly valuable in neuron-astrocyte co-culture models where the source of ECM molecules must be clearly defined. Substituting neurocan with phosphacan would confound cell-type-specific analyses.

Analyzing Protein-Centric Cell Adhesion Mechanisms

For researchers focused on protein-protein interactions in the CNS, neurocan's chondroitinase-resistant binding to TAG-1 (Milev et al., 1996) is a key differentiator [4]. This property makes neurocan the superior reagent over phosphacan when the goal is to study core protein-mediated adhesion events, avoiding the confounding variable of extensive carbohydrate chain involvement.

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